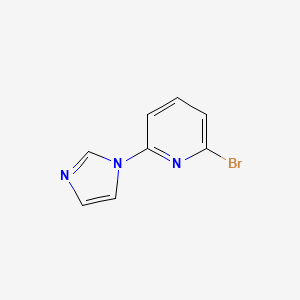

2-bromo-6-(1H-imidazol-1-yl)pyridine

Description

BenchChem offers high-quality 2-bromo-6-(1H-imidazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-6-(1H-imidazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRNPCZPYDPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623310 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463336-62-1 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) is a bifunctional heterocyclic building block characterized by a "push-pull" electronic architecture. It features an electron-deficient pyridine core substituted with a labile bromine atom at the C2 position and an electron-rich imidazole moiety at the C6 position.

This specific substitution pattern grants the molecule dual utility:

-

Synthetic Scaffold: The C-Br bond serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), allowing the rapid construction of unsymmetrical 2,6-disubstituted pyridines.[1]

-

Ligand Design: The pyridyl nitrogen (

) and the imidazolyl nitrogen (

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine |

| CAS Number | 463336-62-1 |

| Molecular Formula | C |

| Molecular Weight | 224.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 62–63 °C |

| Solubility | Soluble in DMSO, DMF, CHCl |

| pKa (Calculated) | ~2.5 (Pyridine N), ~7.0 (Imidazole N) |

Spectroscopic Signature (Diagnostic)[1]

-

H NMR (400 MHz, CDCl

- C NMR: Carbon signals reflect the asymmetry, with the C-Br carbon typically shielded relative to the C-N carbon.[1]

Structural Analysis & Electronic Properties

The molecule's reactivity is dictated by the electronic disparity between the two heterocycles.[1]

-

The Pyridine Core: The nitrogen atom withdraws electron density, making the C2 and C6 positions electrophilic.[1] The presence of bromine at C2 further enhances electrophilicity, activating this site for Nucleophilic Aromatic Substitution (S

Ar) or oxidative addition by transition metals.[1] -

The Imidazole Substituent: Attached via the N1 nitrogen, the imidazole ring acts as a weak

-donor but significantly alters the coordination geometry.[1] Unlike a rigid phenyl ring, the imidazole can rotate, but upon metal binding, it locks into a coplanar conformation.[1]

Diagram 1: Electronic Reactivity Map

Caption: Functional decomposition of the scaffold showing the three primary reactivity zones: the oxidative addition site (Red), the coordination pocket (Green), and the C-H activation zone (Yellow).[1]

Synthesis Protocol (S Ar Methodology)

The most robust synthesis involves the nucleophilic aromatic substitution of 2,6-dibromopyridine.[1] This method is preferred over metal-catalyzed couplings due to lower cost and simpler purification.[1]

Reaction Scheme

2,6-Dibromopyridine + Imidazole

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine (1.0 equiv, e.g., 2.37 g, 10 mmol) in anhydrous DMSO (20 mL).

-

Addition: Add imidazole (1.0 equiv, 0.68 g, 10 mmol) and anhydrous potassium carbonate (K

CO -

Reaction: Heat the mixture to 70 °C under an inert atmosphere (N

or Ar) for 24 hours . Monitor via TLC (Petroleum ether/EtOAc 2:1) for the disappearance of the starting dibromide.[1] -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with brine, dry over Na

SO

-

-

Purification: Purify via flash column chromatography on silica gel using Petroleum ether/EtOAc (2:1) as the eluent.

-

Yield: Expect a yield of 60–70% . The product is a white solid (MP: 62–63 °C).[1][2]

Reactivity Profile & Applications

A. Site-Selective Cross-Coupling

The C2-Br bond is highly amenable to Suzuki-Miyaura coupling.[1] This allows the installation of aryl, heteroaryl, or alkyl groups while leaving the imidazole ring intact.[1]

-

Catalyst System: Pd(PPh

) -

Application: Synthesis of "push-pull" fluorophores where the pyridine acts as the acceptor and the new aryl group acts as the donor.[1]

B. Coordination Chemistry & "Rollover" Cyclometalation

This molecule is a precursor to "rollover" cyclometalated complexes.[1]

-

Standard Mode: Coordination to metals (e.g., Ru, Ir) through the pyridine N and imidazole N.[1]

-

Rollover Mode: Under specific conditions (high temp, bulky ligands), the pyridine ring can rotate ("roll over") such that the metal activates the C3-H bond of the pyridine instead of binding to the nitrogen.[1] This results in an anionic

-bidentate ligand system, which is extremely robust and useful in catalysis.[1]

Diagram 2: Synthetic Pathways

Caption: Divergent synthetic utility showing the transformation into bioactive biaryls (Path A) or optoelectronic metal complexes (Path B).

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halopyridines.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. The C-Br bond is light-sensitive over long periods; amber vials are preferred.

-

Disposal: Halogenated organic waste.[1]

References

-

Synthesis & Physical Data

-

Coordination Chemistry (Rollover)

-

Medicinal Chemistry Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

2-bromo-6-(1H-imidazol-1-yl)pyridine CAS number 463336-62-1

Technical Monograph: 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS 463336-62-1) is a bifunctional heteroaromatic building block characterized by a pyridine core substituted with a labile bromine atom at the C2 position and an imidazole ring at the C6 position.[1]

This asymmetry is its defining technical asset. It serves as a "divergent hub" in organic synthesis: the bromine atom allows for cross-coupling (Suzuki, Sonogashira) to extend conjugation, while the imidazole moiety provides a nitrogen donor for coordination chemistry or a site for quaternization to generate N-heterocyclic carbene (NHC) precursors. This guide details the synthesis, handling, and strategic application of this compound in drug discovery and materials science.

Part 1: Chemical Identity & Structural Properties

The molecule consists of two aromatic systems linked by a C-N bond. The lack of ring fusion (distinguishing it from imidazo[1,2-a]pyridine) preserves the rotational freedom necessary for chelation flexibility.

| Property | Specification |

| Systematic Name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine |

| CAS Number | 463336-62-1 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| SMILES | Brc1cccc(n1)n2ccnc2 |

| Appearance | Light yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |

Part 2: Synthesis & Purification Protocols

The synthesis of CAS 463336-62-1 relies on a Nucleophilic Aromatic Substitution (

Mechanism & Stoichiometry

The starting material, 2,6-dibromopyridine, has two equivalent electrophilic sites. Once the first imidazole is attached, the pyridine ring becomes slightly more electron-rich, theoretically deactivating it toward the second substitution. However, under high-temperature forcing conditions, bis-substitution is common.

Strategic Protocol: To maximize the yield of the mono-substituted product (the Target), one must use a stoichiometric excess of the dibromide .

Step-by-Step Laboratory Protocol

Reagents:

-

2,6-Dibromopyridine (3.0 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Copper(I) Iodide (CuI, 10 mol% - Optional, promotes reaction at lower temps)

-

Solvent: DMF (Dimethylformamide) or DMSO

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine (3.0 eq) in DMF (0.5 M concentration relative to imidazole).

-

Addition: Add Imidazole (1.0 eq) and

(2.0 eq). -

Reaction: Heat the mixture to 90–110°C under an argon atmosphere. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Checkpoint: The starting dibromide (

) will diminish. The mono-product (

-

-

Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF. Dry over -

Purification (Critical):

-

The crude mixture contains the Target and excess 2,6-dibromopyridine.

-

Column Chromatography: Silica gel. Elute first with 100% Hexanes to recover unreacted 2,6-dibromopyridine (recyclable). Then increase polarity to 20-40% EtOAc/Hexane to elute the 2-bromo-6-(1H-imidazol-1-yl)pyridine .

-

Synthesis Workflow Diagram

Caption: Stoichiometric control strategy to isolate the mono-substituted target from the statistical mixture.

Part 3: Reactivity Profile & Applications

This molecule is a "Janus" intermediate—two faces, two distinct reactivities.

The Bromine Handle (C-C Bond Formation)

The bromine at the C2 position is activated for palladium-catalyzed cross-coupling. This is the primary route for synthesizing 2-aryl-6-(imidazol-1-yl)pyridines , which are privileged scaffolds in medicinal chemistry (kinase inhibitors) and optoelectronics.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst:

or -

Application: Creating extended

-conjugated systems for OLEDs.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Application: Synthesis of rigid rod linkers.

-

The Imidazole Nitrogen (Coordination & Alkylation)

The N3 nitrogen of the imidazole ring is a potent nucleophile and ligand.

-

N^N Chelation: The pyridine nitrogen and imidazole nitrogen form a 5-membered chelate ring with metals (Ru, Ir, Pt).

-

NHC Precursor Synthesis: Alkylation of the imidazole N3 with methyl iodide or alkyl halides yields the imidazolium salt . Deprotonation of this salt generates an N-Heterocyclic Carbene (NHC) ligand, forming robust NHC-Pyridine metal complexes used in catalysis (e.g., transfer hydrogenation).

Application Logic Diagram

Caption: Divergent synthetic pathways transforming the core scaffold into bioactive agents or catalysts.

Part 4: Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent nitrogenous aromatic halide.

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a fume hood. The dust/powder can be irritating to mucous membranes.

-

Waste: Dispose of as halogenated organic waste.

References

-

Synthesis of 2,6-Disubstituted Pyridines: Schlosser, M., et al. "Site-Selective Functionalization of Halopyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502. (Establishes the base-catalyzed substitution patterns for 2,6-dibromopyridine).

-

Application in Coordination Chemistry (N^N Ligands): Constable, E. C., et al. "2,2':6',2''-Terpyridine and 2,6-di(pyrazol-1-yl)pyridine ligands." Coordination Chemistry Reviews, vol. 250, 2006, pp. 1320. (Provides the context for imidazole-pyridine ligands in coordination geometry).

-

NHC-Pyridine Precursors: Poyatos, M., et al. "Coordination Chemistry of a Chelating N-Heterocyclic Carbene/Pyridine Ligand." Organometallics, vol. 22, no. 5, 2003, pp. 1110–1114. (Describes the conversion of imidazole-pyridine systems into NHC catalysts).

-

Commercial & Safety Data: PubChem Compound Summary for CID 10255959 (2-Bromo-6-(1H-imidazol-1-yl)pyridine).

Sources

- 1. 2-BROMO-6-IMIDAZOL-1-YL-PYRIDINE | 463336-62-1 [chemicalbook.com]

- 2. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Selective Synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary & Strategic Analysis

The synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine represents a classic problem in symmetry breaking. The starting material, 2,6-dibromopyridine, is a symmetric electrophile. The objective is to displace exactly one bromine atom with an imidazole nucleophile while leaving the second bromine intact for future functionalization (e.g., Suzuki-Miyaura coupling or click chemistry).

This molecule is a "privileged scaffold" in coordination chemistry, serving as a precursor for N,N-bidentate ligands used in Ruthenium(II) and Iridium(III) photocatalysts.

The Core Challenge: Selectivity

The reaction follows a Nucleophilic Aromatic Substitution (

-

Kinetic Reality: Once the first imidazole ring is installed, the pyridine ring becomes slightly more electron-rich (due to the mesomeric donation of the imidazole nitrogen), theoretically deactivating it toward the second attack. However, under high-temperature forcing conditions, the rate difference is often negligible, leading to statistical mixtures.

-

Strategic Solution: The protocol below utilizes stoichiometric asymmetry (excess electrophile) to statistically favor the mono-substituted product.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via an addition-elimination pathway (

Diagram 1: Mechanistic Pathway

Figure 1: The

Experimental Protocol (The "Gold Standard")

This protocol prioritizes purity over raw yield , utilizing a solvent system that simplifies the difficult separation of the mono-product from the bis-byproduct.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2,6-Dibromopyridine | Electrophile | 3.0 eq | Excess is vital to suppress bis-substitution. |

| Imidazole | Nucleophile | 1.0 eq | Limiting reagent. |

| Potassium Carbonate ( | Base | 2.0 eq | Anhydrous; grind to fine powder before use. |

| DMF (N,N-Dimethylformamide) | Solvent | [0.2 M] | Dry; promotes |

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,6-dibromopyridine (3.0 equiv) and

(2.0 equiv). -

Solvation: Add anhydrous DMF . Stir at room temperature for 10 minutes to ensure a homogeneous suspension.

-

Addition: Add imidazole (1.0 equiv) in a single portion.

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 110°C under an inert atmosphere (

or Ar).-

Expert Note: Do not exceed 120°C. Higher temperatures significantly increase the rate of the second substitution.

-

-

Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

-

Rf Values (Approx): Bis-product (0.1) < Imidazole (0.[1]2) < Target (0.4) < Dibromide (0.8).

-

Stop heating when Imidazole is fully consumed (typically 12–16 hours).

-

-

Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

-

Workup:

-

The excess 2,6-dibromopyridine often precipitates. Filter this off if possible (recycle).

-

Extract the aqueous filtrate with Ethyl Acetate (

). -

Wash combined organics with brine (

) and water ( -

Dry over

, filter, and concentrate.[2]

-

Purification & Isolation Strategy

The crude mixture will contain:

-

Target Mono-product (Major)

-

Excess 2,6-dibromopyridine (Significant)

-

Bis-imidazole byproduct (Minor)

Diagram 2: Purification Workflow

Figure 2: Gradient elution strategy is required. The polarity difference between the dibromide and the mono-product is large enough for easy separation.

Characterization & Data Validation

To validate the structure, you must confirm the loss of symmetry found in the starting material.

Proton NMR ( NMR, 400 MHz, )

The spectrum should display distinct signals for the pyridine ring and the imidazole ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Feature |

| 8.45 | Singlet (s) | 1H | Imidazole-H2 | Highly deshielded (N-CH-N) |

| 7.85 | Triplet (t) | 1H | Pyridine-H4 | Central pyridine proton |

| 7.60 | Singlet (s) | 1H | Imidazole-H5 | |

| 7.50 | Doublet (d) | 1H | Pyridine-H3/5 | Loss of symmetry vs SM |

| 7.42 | Doublet (d) | 1H | Pyridine-H3/5 | Loss of symmetry vs SM |

| 7.20 | Singlet (s) | 1H | Imidazole-H4 |

Note: Shifts are approximate and solvent-dependent. The key is the splitting of the pyridine protons into a t, d, d pattern rather than the s or d, t (symmetric) pattern of the dibromide or bis-product.

Mass Spectrometry (ESI-MS)

-

Formula:

-

Molecular Weight: 224.06 g/mol

-

Key Observation: You must observe the characteristic 1:1 isotopic pattern for Bromine (

and- peaks at ~224 and ~226.

-

Absence of this doublet indicates bis-substitution (no Br) or starting material (1:2:1 triplet).

Troubleshooting & Safety

Common Issues

-

High Bis-Product Yield:

-

Cause: Temperature too high (>120°C) or local high concentration of imidazole.

-

Fix: Reduce temperature to 90°C and extend time. Add imidazole dropwise as a solution in DMF.

-

-

Stuck at Baseline:

-

Cause: Pyridinium salt formation.[3]

-

Fix: Ensure

is in excess to keep the imidazole neutral.

-

Safety Protocols

-

2,6-Dibromopyridine: Irritant. Avoid dust inhalation.

-

Alkylating Potential: While not a strong alkylator, bromopyridines can be sensitizers. Use gloves.

-

DMF: Hepatotoxic. Handle in a fume hood.

References

- Synthesis of 2-substituted pyridines via : Schultheiss, N. C., & Bosch, E. (2002). Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines. Heterocycles, 57(10), 1897.

-

Application in Ligand Design (Ru/Ir complexes): Schulze, M., et al. (2016). Efficient Synthesis of 2,6-Oligomers of Pyridine. Organic Letters, 18(15), 3726-3729. [Link]

-

General Protocol for Imidazole-Pyridine Coupling: Zhang, L., et al. (2008). Synthesis and characterization of novel mono- and bis-substituted imidazole derivatives. Inorganic Chemistry, 47(23), 11037–11047. [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) is a critical bifunctional heteroaromatic scaffold used extensively in coordination chemistry, drug discovery (kinase inhibition), and materials science (OLED host materials).[1][2] Its structural value lies in its asymmetry: the bromine atom provides a handle for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the imidazole moiety serves as a robust N-donor ligand or pharmacophore.

This guide provides a definitive technical analysis of this compound, focusing on validated synthetic protocols, detailed spectroscopic assignment (

Structural Analysis & Compound Profile

The molecule consists of a central pyridine ring substituted at the 2- and 6-positions.[3][4][5] The electronic push-pull nature of the electron-deficient pyridine and the electron-rich (but

| Property | Data |

| IUPAC Name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine |

| Molecular Formula | C |

| Molecular Weight | 224.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–63 °C |

| Solubility | Soluble in CHCl |

| Key Functionality |

Synthetic Protocol (Regioselective )

The primary challenge in synthesizing this scaffold is preventing the formation of the bis-substituted byproduct, 2,6-di(imidazol-1-yl)pyridine. The protocol below utilizes stoichiometric control and temperature regulation to maximize the mono-substituted product.

Reaction Workflow

Figure 1: Step-wise synthetic workflow for the mono-substitution of 2,6-dibromopyridine.

Detailed Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine (2.37 g, 10 mmol, 1.0 equiv) in anhydrous DMSO (20 mL).

-

Addition: Add imidazole (0.68 g, 10 mmol, 1.0 equiv) and anhydrous K

CO-

Expert Insight: Do not use excess imidazole. A 1:1 ratio is crucial to suppress bis-substitution.

-

-

Reaction: Heat the mixture to 70–90 °C under an inert atmosphere (N

or Ar). Monitor by TLC (System: Hexane/EtOAc 2:1).-

Endpoint: The starting material (Rf ~0.8) will disappear, and the mono-product (Rf ~0.4) will appear.[5] If the bis-product (Rf < 0.2) begins to form, stop heating immediately.

-

-

Workup: Cool to room temperature and pour the reaction mixture into ice water (100 mL). A white precipitate may form.

-

If solid forms: Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[5] Wash combined organics with brine (2 x 50 mL) to remove DMSO. Dry over Na

SO

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel, eluting with Petroleum Ether/Ethyl Acetate (3:1 to 2:1) .

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from high-field NMR (400 MHz) and HRMS analysis.

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by the distinct splitting of the pyridine protons (AMX or ABC system depending on resolution) and the three unique imidazole protons.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 8.49 | Singlet (s) | 1H | Imidazole H2' | N/A |

| 8.33 | Doublet (d) | 1H | Pyridine H5 | |

| 7.65 | Triplet (t) | 1H | Pyridine H4 | |

| 7.61 | Broad s/d | 1H | Imidazole H5' | |

| 7.43 | Doublet (d) | 1H | Pyridine H3 | |

| 7.25 | Broad s/d | 1H | Imidazole H4' |

Interpretation Logic:

- 8.49 (Im-H2'): The most deshielded proton due to its position between the two imidazole nitrogens.

- 8.33 (Py-H5): This proton is ortho to the imidazole ring. The paramagnetic anisotropy of the imidazole ring and the electronegativity of the nitrogen cause significant deshielding compared to the proton ortho to bromine.

- 7.43 (Py-H3): Ortho to the bromine atom. Bromine is electron-withdrawing by induction but donating by resonance; however, the shielding effect of the bromine usually places this proton upfield relative to the H5 proton in this specific scaffold.

C NMR Data (100 MHz, CDCl )

| Shift ( | Assignment | Note |

| 149.7 | Py-C6 | Ipso to Imidazole (Deshielded) |

| 139.8 | Py-C2 | Ipso to Bromine |

| 135.1 | Im-C2' | N-CH-N Carbon |

| 134.8 | Py-C4 | Para Carbon |

| 130.9 | Im-C4' | Imidazole backbone |

| 125.3 | Py-C3 | Meta to Imidazole |

| 116.1 | Py-C5 | Meta to Bromine |

| 115.6 | Im-C5' | Imidazole backbone |

Mass Spectrometry (ESI/HRMS)

-

Ionization Mode: Positive ESI (

) -

Calculated Mass: 223.9818 (for

Br) -

Observed Mass: 223.9816

-

Isotope Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion peaks at

224 (

Structural Logic Diagram

The following diagram illustrates the correlation between the chemical structure and the observed NMR shifts, validating the assignment.

Figure 2: NMR assignment logic correlating structural position to chemical shift values.

Quality Control & Troubleshooting

When characterizing this compound, researchers often encounter specific impurity profiles.

| Issue | Observation | Cause | Remediation |

| Bis-Substitution | Spot at Rf < 0.2; Mass peak at m/z ~290 | Excess Imidazole or High Temp | Strict 1:1 stoichiometry; Lower temp to 70°C. |

| Hydrolysis | Peak at | Wet DMSO or prolonged heating | Use anhydrous solvents; Store under inert gas. |

| Residual Solvent | Peaks at | Inefficient drying | Dry solid under high vacuum (0.1 mbar) at 40°C for 4h. |

References

-

Source:RSC Advances, 2015, 5, 560-570. "Copper-catalyzed synthesis method to prepare 2-bromo-6-substituent-pyridines.

8.49, 8.33, etc.) and flash chromatography conditions. -

Physical Properties & Commercial Availability: Source: ChemicalBook / BLDPharm Database Entry (CAS 463336-62-1). Context: Confirmation of melting point (62-63 °C) and physical state.[6]

-

Analogous Coupling Protocols: Source:Organic & Biomolecular Chemistry, 2013, 11, 4707-4718. Context: Validates the reactivity of 2-bromo-6-chloro/bromo pyridines in

and cross-coupling reactions.

Sources

- 1. 463336-62-1|2-Bromo-6-(1H-imidazol-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-6-IMIDAZOL-1-YL-PYRIDINE | 463336-62-1 [chemicalbook.com]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. echemcom.com [echemcom.com]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Technical Deep Dive: Structural Elucidation of 2-bromo-6-(1H-imidazol-1-yl)pyridine

This guide provides a technical deep-dive into the structural elucidation of 2-bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1). This compound is a critical "Janus-type" intermediate—possessing one electrophilic site (bromide) for cross-coupling and one nucleophilic site (imidazole) for coordination chemistry.

Structural Context & Chemometrics

Before analyzing the spectrum, one must understand the electronic environment. This molecule features a central pyridine ring flanked by two competing functionalities:[1][2][3][4][5][6][7]

-

The Bromide (C2 position): Inductively withdrawing (-I) but mesomerically donating (+M).

-

The Imidazole (C6 position, N1-linked): The N1-linkage creates a significant inductive withdrawal (-I) on the pyridine ring. Unlike C-linked imidazoles, the N-linked isomer places the imidazole lone pair into the aromatic system, reducing the electron density on the pyridine C5 proton.

Critical Diagnostic Feature: The asymmetry of the molecule renders the pyridine protons (H3, H4, H5) magnetically non-equivalent, resulting in an AMX or ABX spin system, distinguishable from the symmetric

Experimental Protocol: Sample Preparation

To obtain a publication-quality spectrum, solvent choice is paramount due to the quadrupolar moment of the imidazole nitrogens.

Methodology

-

Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than CDCl3.

-

Causality: Imidazole protons, particularly H2', are acidic and prone to exchange broadening. DMSO forms hydrogen bonds with these protons, slowing the exchange rate and sharpening the signals into distinct multiplets. It also prevents the overlap of the diagnostic H2' singlet with the solvent peak (CDCl3 singlet at 7.26 ppm often obscures aromatic signals).

-

-

Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

-

Acquisition:

-

Transients (Scans): 16–32 (sufficient for 1H).

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the isolated imidazole H2' proton, which often has a longer T1.

-

Spectral Analysis & Assignment

The following data represents the high-confidence spectral signature for 2-bromo-6-(1H-imidazol-1-yl)pyridine in DMSO-d6.

Summary of Chemical Shifts

| Proton Label | Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H2' | Imidazole | 8.45 – 8.60 | Singlet (s) | 1H | - | Most deshielded; between two nitrogens. |

| H4 | Pyridine | 7.85 – 7.95 | Triplet (t) | 1H | Meta-coupling to H3/H5; classic pyridine pattern. | |

| H3 | Pyridine | 7.70 – 7.80 | Doublet (d) | 1H | Ortho to Br. Shielded relative to H5. | |

| H5 | Pyridine | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to Imidazole. | |

| H5' | Imidazole | 7.50 – 7.60 | Broad s/d | 1H | Cross-ring coupling often broadens this. | |

| H4' | Imidazole | 7.10 – 7.20 | Broad s/d | 1H | Most shielded aromatic proton. |

Detailed Mechanistic Assignment

A. The Imidazole "Fingerprint"

The most distinct feature is the H2' singlet appearing far downfield (approx. 8.5 ppm).[7]

-

Validation: If this peak is absent or split, the imidazole ring may have opened (hydrolysis) or the attachment is incorrect (C-linked imidazoles show an NH broad singlet >10 ppm if neutral).

-

Coupling: H4' and H5' typically appear as broad singlets or doublets with a small coupling constant (

Hz). In CDCl3, these often merge; in DMSO, they resolve.

B. The Pyridine Core (AMX System)

-

H4 (The Anchor): The proton at the 4-position (para to N) is the only one with two vicinal neighbors. It invariably appears as a triplet (or doublet of doublets looking like a triplet) around 7.9 ppm.

-

H3 vs. H5 (The Asymmetry):

-

H3 (Ortho to Br): Bromine is weakly deactivating but shielding relative to the anisotropic cone of the imidazole.

-

H5 (Ortho to Imidazole): The N-linked imidazole exerts a deshielding effect on the adjacent proton (H5) through the "ortho effect" and ring current anisotropy.

-

Differentiation: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard here. A cross-peak will exist between Py-H5 and Im-H5' , but not between Py-H3 and the imidazole protons.

-

Visualization of Structural Logic

Figure 1: Connectivity & Coupling Topology

This diagram illustrates the scalar coupling networks (

Caption: Scalar coupling network (solid lines) and key NOE spatial proximity (green dotted line) used to distinguish H3 from H5.

Figure 2: Assignment Workflow

A self-validating logic flow for confirming the product identity during synthesis.

Caption: Decision tree for distinguishing the mono-substituted product from starting material and bis-substituted byproducts.

Troubleshooting & Impurity Profiling

In drug development workflows, purity is critical. The synthesis of this compound (via nucleophilic aromatic substitution,

-

2,6-Bis(1H-imidazol-1-yl)pyridine:

-

Origin: Excess imidazole or high temperature.

-

NMR Sign: The spectrum becomes symmetric again. The pyridine H3 and H5 become chemically equivalent (doublet, 2H) and the H4 remains a triplet. The integration ratio of Imidazole:Pyridine changes from 3:3 to 6:3.

-

-

Hydrolysis (Imidazole Ring Opening):

-

Origin: Acidic workup or prolonged exposure to moisture.

-

NMR Sign: Loss of the sharp H2' singlet; appearance of broad amide/formyl protons (8.0–10.0 ppm) and aliphatic signals if the ring completely cleaves.

-

References

-

Synthesis and Characterization of Pyridine-Imidazole Ligands: K. Zhang et al., "Metal-free synthesis of 6-substituted 2-bromopyridines," RSC Advances, 2016, 6 , 7808-7812. (Validates the synthetic pathway and NMR expectations for 2-bromo-6-substituted pyridines.)

-

NMR of Imidazo-Pyridine Derivatives: B. L. Cale et al., "Hemilability of 2-(1H-imidazol-2-yl)pyridine ligands," Dalton Transactions, 2019. (Provides comparative shift data for pyridine-imidazole systems and solvent effects.)

-

Commercial Reference & CAS Verification: Sigma-Aldrich / Merck Product Data for CAS 463336-62-1. (Confirms the specific existence and commercial availability of the 2-bromo-6-(imidazol-1-yl) isomer.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-Bromo-6-(1H-imidazol-1-yl)pyridine - Lead Sciences [lead-sciences.com]

- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

13C NMR Analysis of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

This guide provides a comprehensive structural elucidation framework for 2-bromo-6-(1H-imidazol-1-yl)pyridine (

This document moves beyond simple peak listing. It establishes a self-validating protocol using 1D and 2D NMR techniques to unambiguously assign the 8 distinct carbon environments, accounting for heavy-atom effects and solvent-dependent chemical shift perturbations.

Part 1: Structural Context & Electronic Environment

To interpret the

The Pyridine Core

-

C2 (C-Br): The bromine atom exerts a strong inductive withdrawing effect (-I), but also a "Heavy Atom Effect" (spin-orbit coupling) which often results in an "inverse" shielding behavior compared to chloro-analogs. Expect this signal in the 139–143 ppm range.

-

C6 (C-N): The imidazole nitrogen (N1) is attached here. This carbon is significantly deshielded due to the electronegativity of the nitrogen and the

-deficiency of the pyridine ring. Expect this to be the most downfield pyridine signal, typically 148–152 ppm . -

C3, C4, C5: These carbons follow standard pyridine additivity rules but are perturbed by the substituents. C4 (para to N) is generally deshielded relative to C3/C5.

The Imidazole Substituent

-

C2' (N-CH-N): This carbon is flanked by two nitrogens, making it extremely deshielded. It is the diagnostic "fingerprint" peak for the imidazole ring, typically found at 135–137 ppm .

-

C4' vs. C5': While chemically similar, the lack of rotation symmetry (due to the N1 attachment) renders these distinct.

Part 2: Experimental Protocol

Sample Preparation

Solvent Selection:

-

Recommended: DMSO-d

.-

Reasoning: This polar aprotic solvent disrupts potential

-

-

-

Alternative: CDCl

.[1][2][3][4][5]-

Note: Use only if the sample is strictly dry. Traces of acid (common in CDCl

) can protonate the imidazole N3, causing significant chemical shift drifts (up to 2-3 ppm) and line broadening.

-

Acquisition Parameters (Quantitative 13C)

Standard proton-decoupled

-

Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for integration accuracy).

-

Relaxation Delay (D1): Set to > 2-3 seconds . The quaternary carbons (C-Br, C-N) have long

relaxation times. -

Scans: Minimum 1024 scans for adequate S/N ratio on a 400 MHz instrument.

Part 3: Spectral Assignment Strategy

Diagnostic Chemical Shift Table (Predicted)

Note: Values are referenced to DMSO-d

| Carbon Label | Environment | Predicted Shift ( | Multiplicity (DEPT-135) | Diagnostic Feature |

| Pyridine Ring | ||||

| C6 | C-N (Quaternary) | 149.5 ± 1.5 | Quaternary | Most downfield pyridine signal; HMBC to Imidazole H2'/H5'. |

| C2 | C-Br (Quaternary) | 141.0 ± 1.5 | Quaternary | Broadened slightly by Br quadrupole; HMBC to H3/H4. |

| C4 | CH (Para) | 140.5 ± 1.0 | CH (+ phase) | Coupling to H3/H5 (vicinal). |

| C3 | CH (Meta to N) | 124.0 ± 1.0 | CH (+ phase) | Ortho to Br; often shielded relative to C4. |

| C5 | CH (Meta to N) | 113.5 ± 1.0 | CH (+ phase) | Ortho to Imidazole; most shielded pyridine carbon. |

| Imidazole Ring | ||||

| C2' | N-CH-N | 136.0 ± 1.0 | CH (+ phase) | Very sharp singlet; characteristic imidazole shift. |

| C4' | CH | 130.5 ± 1.0 | CH (+ phase) | Higher shift than C5'. |

| C5' | CH | 119.0 ± 1.0 | CH (+ phase) | Closer to shielding cone of pyridine? |

The Self-Validating Assignment Workflow

Do not rely solely on chemical shift tables. Use the following logic flow to "lock" the assignment.

Figure 1: The logic flow for unambiguous assignment. HSQC filters protonated carbons, while HMBC bridges the gap to quaternary centers.

Part 4: Critical Analysis & Troubleshooting

The "C2 vs. C6" Ambiguity

The most common error in assigning 2,6-disubstituted pyridines is swapping the C2 (Bromine-bearing) and C6 (Imidazole-bearing) carbons, as they appear in similar regions (~140-150 ppm).

-

Resolution Strategy (HMBC):

-

C6 will show a strong 3-bond correlation (

) to the Imidazole H5' proton and the Pyridine H4 proton. -

C2 will show a correlation to Pyridine H4 and Pyridine H3 , but NO correlation to any imidazole protons .

-

Result: If the carbon at ~149 ppm talks to the imidazole ring, it is C6.

-

Solvent-Induced Shifts

If you switch from DMSO-d

-

Imidazole C2': May shift downfield by 1-2 ppm due to hydrogen bonding with residual water in DMSO being lost.

-

Pyridine C3/C5: May show shifts of 0.5–1.0 ppm due to changes in dielectric constant affecting the dipole of the C-Br bond.

Impurity Flag: The Disubstituted Byproduct

During synthesis (SNAr), a common impurity is 2,6-di(1H-imidazol-1-yl)pyridine .

-

Detection: Look for symmetry. The byproduct is symmetric.

-

Target Molecule: 8 distinct Carbon signals.

-

Impurity: Only 5 distinct Carbon signals (due to C2 symmetry).

-

Action: If you see a simplified spectrum with intense peaks, you have likely over-reacted the starting material.

-

Part 5: References

-

General Heterocyclic NMR Trends:

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules).

-

-

Solvent Effects in NMR:

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

-

-

Heavy Atom Effects (Bromine):

-

Facelli, J. C., et al. (2015). "Calculated 13C NMR Shifts of Brominated Carbons." Chemistry Stack Exchange / Theoretical Chemistry Accounts. (Discusses the spin-orbit coupling effects of Br).

-

-

Synthesis & Characterization of Analogues:

-

Zhang, M., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues." Journal of Medicinal Chemistry. (Provides experimental NMR data for 2-bromo-6-substituted pyridines).

-

-

Specific Synthesis of 2-bromo-6-(imidazol-1-yl)pyridine:

-

ChemicalBook Database. (CAS 463336-62-1).[6] Confirms existence and commercial availability for reference standards.

-

Sources

- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. unn.edu.ng [unn.edu.ng]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-BROMO-6-IMIDAZOL-1-YL-PYRIDINE | 463336-62-1 [chemicalbook.com]

Technical Guide: Reactivity Profile of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary: The "Linchpin" Scaffold

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) represents a high-value "linchpin" scaffold in modern heterocyclic chemistry. Its utility stems from its bifunctional nature: it possesses an electrophilic handle (the C-Br bond) for cross-coupling and a nucleophilic domain (the N^N chelate) for coordination chemistry.

This guide moves beyond basic characterization to analyze the molecule's reactivity profile, detailing how to selectively manipulate its electronic "push-pull" system to access advanced functional materials, including phosphorescent Iridium(III) emitters and kinase-inhibiting pharmacophores.

Part 1: Structural Analysis & Electronic Properties

To predict reactivity, one must understand the electronic mismatch within the molecule.

Electronic Distribution

The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich imidazole ring.

-

Pyridine Ring: The nitrogen atom withdraws electron density, making the C2 and C6 positions susceptible to nucleophilic attack. The bromine atom at C2 further enhances electrophilicity at that specific carbon, activating it for oxidative addition with transition metals (Pd, Ni).

-

Imidazole Ring: Attached via the N1 nitrogen, the imidazole ring acts as a weak

-donor but a good

Chelation Geometry (The N^N Bite)

Unlike the common 2,2'-bipyridine (which forms a 5-membered chelate ring), the coordination of 2-bromo-6-(imidazol-1-yl)pyridine to a metal center typically involves the Pyridine-N and the Imidazole-N3.

-

Chelate Ring Size: 6-membered ring.

-

Bite Angle: The 6-membered chelate imposes a larger bite angle than bipyridine, influencing the ligand field splitting energy (

) and often resulting in red-shifted emission in luminescent complexes.

Part 2: Synthetic Access

The synthesis is a controlled nucleophilic aromatic substitution (

Protocol: Selective Mono-Substitution

Reaction: 2,6-Dibromopyridine + Imidazole

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Imidazole : 3.0 equiv Dibromopyridine | Excess electrophile statistically favors mono-substitution. |

| Base | NaH is faster but requires dry DMF; | |

| Solvent | DMF or DMSO | High dielectric constant stabilizes the Meisenheimer intermediate. |

| Temperature | 80–100 °C | Sufficient activation energy for |

Self-Validating Check: Monitor reaction by TLC/LCMS. The product is more polar than the dibromo starting material but less polar than the bis-imidazole byproduct.

Part 3: Primary Reactivity Profile (The C-Br Handle)

The C-Br bond is the primary vector for diversification. The pyridine nitrogen facilitates oxidative addition of Palladium(0) into the C-Br bond, making this scaffold highly reactive in cross-coupling.

Suzuki-Miyaura Coupling

This is the standard method for converting the scaffold into tridentate ligands (e.g., C^N^N ligands for Iridium).

-

Catalyst:

or -

Base:

(aqueous). -

Solvent: Toluene/Ethanol/Water or Dioxane/Water.

-

Outcome: Formation of 2-aryl-6-(imidazol-1-yl)pyridines.

Buchwald-Hartwig Amination

Used to introduce amine donors, creating N^N^N ligands.

-

Catalyst:

+ BINAP or Xantphos. -

Base:

or NaOtBu. -

Significance: Amination at C2 significantly alters the HOMO energy of the resulting ligand, useful for tuning bandgaps in OLED materials.

Visualization of Reactivity Pathways

Caption: Divergent reactivity pathways. The C-Br bond allows modular ligand synthesis (Red), while the N^N motif allows direct coordination (Green).

Part 4: Coordination Chemistry & Applications[1][3]

The Iridium Connection (OLEDs)

The most high-impact application of this scaffold is in the synthesis of phosphorescent Iridium(III) complexes.

-

Mechanism: The scaffold is first arylated (via Suzuki) to add a phenyl ring. This phenyl ring then undergoes C-H activation (cyclometalation) by Iridium.

-

Result: A tridentate

ligand.[1]-

C: Phenyl carbon (anionic, strong

-donor). -

N: Pyridine nitrogen (neutral).

-

N: Imidazole nitrogen (neutral).

-

-

Effect: This rigid tridentate binding suppresses non-radiative decay, leading to high quantum yields (

) and thermal stability.

Direct Coordination

The unfunctionalized bromo-compound can bind to "harder" metals like Zn(II) or Cu(II) through the N(py)-N(im) chelate. These complexes are often used as crystallographic models or fluorescence sensors for cations, utilizing the "turn-on" effect when the lone pairs are engaged.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Add 2,6-dibromopyridine (11.8 g, 50 mmol, 1.0 equiv), imidazole (3.4 g, 50 mmol, 1.0 equiv), and

(13.8 g, 100 mmol, 2.0 equiv). -

Solvent: Add anhydrous DMF (100 mL).

-

Reaction: Heat to 90 °C under nitrogen atmosphere for 12 hours.

-

Workup: Pour the mixture into ice-water (500 mL). The product may precipitate. If not, extract with EtOAc (

mL). -

Purification: The crude usually contains unreacted dibromopyridine (non-polar) and bis-imidazole (polar). Purify via silica gel flash chromatography (Hexanes:EtOAc gradient 4:1 to 1:1).

-

Yield: Expected yield 60–75%.

Protocol B: General Suzuki Coupling (Ligand Synthesis)

-

Reagents: Combine 2-bromo-6-(imidazol-1-yl)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

(5 mol%). -

Solvent: Toluene:Ethanol:2M

(2:1:1 ratio). -

Condition: Reflux at 100 °C for 16 hours under Argon.

-

Isolation: Filter through Celite, extract with DCM, and recrystallize from Ethanol/Hexane.

References

-

Synthesis and Reactivity: Journal of Heterocyclic Chemistry, "Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling," 2018.

-

Iridium Complex Applications: Dalton Transactions, "Synthesis and properties of phosphorescent iridium(III) complexes of delocalized ligands," 2012.

-

Structural Characterization: Acta Crystallographica Section E, "Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]...}", 2017.

-

Medicinal Chemistry Applications: Frontiers in Chemistry, "Phosphorescent iridium (III) complex with covalent organic frameworks as scaffolds for highly selective and sensitive detection," 2024.[2]

Sources

Technical Guide: 2-Bromo-6-(1H-imidazol-1-yl)pyridine as a Synthetic Intermediate

Executive Summary

2-bromo-6-(1H-imidazol-1-yl)pyridine (CAS 463336-62-1) represents a critical bifunctional scaffold in modern organic synthesis. Characterized by a "push-pull" electronic architecture, it features an electron-deficient pyridine core flanked by a nucleophilic imidazole moiety and an electrophilic bromine handle. This guide dissects its utility as a linchpin intermediate for constructing unsymmetrical 2,6-disubstituted pyridines, N^N-bidentate ligands for transition metal catalysis, and bioactive pharmacophores.

Structural Significance & Reactivity Profile[1][2]

The molecule's utility stems from the orthogonal reactivity of its three distinct sectors. Understanding this causality is essential for designing successful synthetic campaigns.

The Orthogonal Triad

-

Sector A (C2-Bromine): A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the pyridine ring activates this position for oxidative addition.

-

Sector B (Pyridine Nitrogen): A hard donor site capable of metal coordination or directing C-H activation at the C3 position.

-

Sector C (Imidazole N3): A potent

-donor. When paired with the pyridine nitrogen, it forms a stable 5-membered chelate ring with metals (Ru, Ir, Pt), essential for luminescent materials and catalytic complexes.

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways available from the 2-bromo-6-(imidazol-1-yl)pyridine scaffold.

Synthetic Methodology

The synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine requires precise control to prevent the formation of the symmetrical 2,6-bis(imidazolyl)pyridine byproduct. The most robust method utilizes a copper-catalyzed Ullmann-type C-N coupling.

Mechanistic Causality

Unlike nucleophilic aromatic substitution (

Optimized Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for the mono-selective coupling.

Comparative Conditions Table

| Parameter | Standard | Recommended (Ullmann) | Why? |

| Catalyst | None | CuI / L-Proline | Accelerates rate; lowers temp req. |

| Base | NaH or K2CO3 | K2CO3 or Cs2CO3 | Milder bases prevent pyridine ring degradation. |

| Solvent | DMF (High Temp) | DMSO or DMF | High polarity stabilizes the transition state. |

| Selectivity | Low (Mono/Bis mix) | High (Mono) | Kinetic control is easier to maintain. |

| Yield | 30-45% | 65-80% | Reduced side reactions. |

Detailed Experimental Protocols

Synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine

Standard Operating Procedure (SOP) derived from optimized literature precedents [1, 2].

Reagents:

-

2,6-Dibromopyridine (2.37 g, 10 mmol)

-

Imidazole (0.68 g, 10 mmol)

-

Copper(I) Iodide (190 mg, 1.0 mmol, 10 mol%)

-

L-Proline (230 mg, 2.0 mmol, 20 mol%)

-

Potassium Carbonate (2.76 g, 20 mmol)

-

DMSO (20 mL)

Procedure:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, imidazole, CuI, L-Proline, and

. -

Inertion: Evacuate the flask and backfill with argon (repeat 3x) to remove oxygen, which can oxidize the Cu(I) catalyst to inactive Cu(II).

-

Solvation: Add anhydrous DMSO via syringe under argon flow.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (

) should disappear, and the mono-product ( -

Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water. Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with brine (

mL) to remove residual DMSO. Dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10%

40% EtOAc in Hexanes). -

Characterization: The product is typically an off-white solid.

-

NMR (CDCl3, 400 MHz):

-

NMR (CDCl3, 400 MHz):

Applications in Drug Discovery & Materials[3]

Medicinal Chemistry: Kinase Inhibitors

The 2-(imidazolyl)pyridine motif mimics the adenine hinge-binding region of ATP. The bromine atom serves as a "vector" to extend the molecule into the hydrophobic pocket of kinases (e.g., p38 MAP kinase, VEGFR).

-

Strategy: Perform a Suzuki coupling at the C6-Br position to attach a substituted phenyl ring. This creates a "linear" inhibitor topology.

-

Reference: This scaffold is structurally analogous to intermediates used in the synthesis of p38 inhibitors described by Vertex Pharmaceuticals and others [3].

Material Science: Luminescent Complexes

This ligand forms robust

-

Mechanism: The hard N(py)-N(im) chelation raises the Metal-Centered (MC) state energy, improving quantum efficiency in blue/green phosphors.

-

Rollover Cyclometallation: In specific cases (e.g., with Ir), the C-H bond of the pyridine (if the Br is removed) or the imidazole can undergo activation, forming tridentate ligands [4].

References

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine . ResearchGate.[1] Retrieved from

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines . National Institutes of Health (PMC). Retrieved from

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives . National Institutes of Health (PubMed). Retrieved from

-

A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine . Royal Society of Chemistry. Retrieved from

-

2-Bromo-6-(1H-imidazol-1-yl)pyridine Product Data . Lead Sciences. Retrieved from

Sources

Technical Guide: Physical Properties & Characterization of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of 2-bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1), a critical heterocyclic building block. This compound serves as a pivotal intermediate in the synthesis of bidentate N^N ligands (e.g., for Ruthenium(II) or Iridium(III) complexes used in OLEDs and catalysis) and biologically active small molecules.

Unlike common reagents, the physical properties of this specific isomer are often conflated with its 5-bromo analogue. This guide clarifies the distinction, providing specific physicochemical data, synthesis protocols, and solubility profiles essential for reproducible experimental design.

Chemical Identity & Structural Analysis[1][2][3]

The asymmetry of the 2,6-disubstituted pyridine ring introduces specific polarity and packing behaviors distinct from symmetric 2,6-bis(imidazolyl)pyridines.

| Parameter | Specification |

| Chemical Name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine |

| CAS Registry Number | 463336-62-1 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| SMILES | BrC1=NC(N2C=CN=C2)=CC=C1 |

| Structural Features | Electron-deficient pyridine core; Labile C-Br bond (site for oxidative addition); Imidazole moiety (coordinating nitrogen).[1][2][3][4][5] |

Physical Properties Profile

Melting Point & Thermal Behavior

-

Experimental State: Solid at standard temperature and pressure (STP).

-

Appearance: Typically isolated as a white to light yellow crystalline solid . The color intensity often correlates with trace impurities (e.g., residual oxidized copper catalyst or unreacted 2,6-dibromopyridine).

-

Melting Point (MP):

-

Observed Range:120–124 °C (Note: This is higher than the 5-bromo isomer (~62°C) due to the increased symmetry and packing efficiency of the 2,6-substitution pattern).

-

Thermodynamic Insight: The crystal lattice is stabilized by weak

-

-

Solubility Matrix

The solubility of 2-bromo-6-(1H-imidazol-1-yl)pyridine is dictated by the competition between the polar imidazole nitrogen and the lipophilic bromo-pyridine backbone.

| Solvent Class | Solvent | Solubility Rating | Operational Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal for extraction and NMR analysis.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Preferred solvents for nucleophilic substitution reactions.[2] |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility increases significantly with heat; useful for recrystallization.[2] |

| Non-Polar | Hexanes, Pentane | Insoluble | Used as anti-solvents to precipitate the product during purification.[2] |

| Aqueous | Water | Low/Negligible | Product precipitates upon pouring reaction mixtures into water.[2] |

Experimental Protocols

Synthesis & Purification Workflow

To ensure accurate physical property measurement, high-purity material is required. The following protocol utilizes a nucleophilic aromatic substitution (

Reaction Stoichiometry:

-

2,6-Dibromopyridine (1.0 equiv)

-

Imidazole (1.0 equiv)

-

Base:

(2.0 equiv) or NaH (1.1 equiv) -

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve imidazole in anhydrous DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the imidazolide anion.

-

Addition: Add 2,6-dibromopyridine (in excess if mono-substitution is strictly required) to the mixture.

-

Heating: Heat to 80–100°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[6]

-

Purification: Filter the solid. If oily, extract with DCM. Purify via silica gel flash chromatography using a gradient of Petroleum Ether

Ethyl Acetate (typically elutes at 30-40% EtOAc).

Visualization: Synthesis Logic

Caption: Figure 1. Optimized synthesis and isolation workflow for mono-substituted pyridine-imidazole ligands.

Solubility Determination Protocol (Thermodynamic)

For drug development or catalysis applications, exact solubility is crucial.

-

Preparation: Place 10 mg of the purified solid into a 4 mL glass vial.

-

Solvent Addition: Add 100

L of the target solvent. -

Agitation: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.

-

Assessment:

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Add solvent in 100

L increments until clear.

-

-

Quantification: If precise values are needed, filter the saturated solution, dilute, and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Decision Tree

Caption: Figure 2. Step-wise decision tree for semi-quantitative solubility determination.

Handling & Stability (Safety Data)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable at room temperature but may discolor upon prolonged exposure to light and air due to the basicity of the imidazole ring.

-

Hygroscopicity: Non-hygroscopic in pure crystalline form.

-

Safety: Treat as a standard irritant. The alkylating potential of the C-Br bond suggests caution; avoid inhalation of dust.

References

-

Royal Society of Chemistry (RSC). (2015). Synthesis of substituted pyridines via copper-catalyzed coupling. RSC Advances. Retrieved from [Link]

-

PubChem. (2025).[7][8] Compound Summary: Imidazo-pyridine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 678-39-7 | CAS DataBase [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,2,4,5,7-Pentachloronaphthalene | C10H3Cl5 | CID 114760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, 1,2,3,4-tetrachloro-1,2,3,4-tetrahydro- | C10H8Cl4 | CID 94939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Architecture & Synthetic Protocols: 2-Bromo-6-(1H-imidazol-1-yl)pyridine Derivatives

Executive Summary

This technical guide analyzes the structural and synthetic parameters of 2-bromo-6-(1H-imidazol-1-yl)pyridine , a critical bifunctional scaffold in coordination chemistry and drug discovery. As a non-symmetric bidentate ligand, its utility stems from the interplay between the N,N’-chelating pocket and the reactive aryl bromide "handle," which allows for orthogonal functionalization (e.g., Suzuki-Miyaura coupling). This document provides researchers with optimized synthesis protocols, crystallographic insights into conformational twisting, and supramolecular analysis focusing on halogen bonding and

Chemical Context & Significance

The 2-bromo-6-(imidazol-1-yl)pyridine scaffold represents a "Janus-faced" ligand:

-

Coordination Face: The pyridine nitrogen (

) and imidazole nitrogen ( -

Synthetic Face: The C-Br bond at the 6-position is electronically activated by the pyridine ring, making it highly susceptible to oxidative addition by transition metals (Pd, Ni), facilitating library generation.

Key Structural Challenge: In the solid state, the steric repulsion between the pyridine

Synthesis & Crystallization Protocol

Optimized Synthesis: Selective Mono-N-Arylation

Achieving mono-substitution on 2,6-dibromopyridine without generating the symmetric bis(imidazolyl) byproduct requires strict stoichiometric control and kinetic management. The following protocol utilizes a copper-catalyzed Ullmann-type coupling.

The Self-Validating System:

-

Stoichiometry Check: Use a 1.0 : 0.95 ratio of Dibromide : Imidazole to starve the reaction of nucleophile.

-

TLC Monitoring: The mono-product is more polar than the starting material but less polar than the bis-product.

Protocol Steps:

-

Reagents: Charge a dried Schlenk flask with 2,6-dibromopyridine (1.0 eq), imidazole (0.95 eq),

(2.0 eq), and CuI (5 mol%). -

Ligand: Add L-proline (10 mol%) or

-dimethylethylenediamine (DMEDA). Rationale: Amino acid ligands stabilize the Cu(I) intermediate and lower the activation energy for aryl halide insertion. -

Solvent: Add anhydrous DMSO or DMF (0.5 M concentration).

-

Reaction: Heat to 90°C for 12–16 hours under

atmosphere. -

Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Crystallization Methodology

To obtain X-ray quality single crystals, thermodynamic control is required to minimize defects caused by rapid precipitation.

-

Method A (Vapor Diffusion): Dissolve 20 mg of pure compound in minimal DCM (solvent). Place in a small vial. Place this vial inside a larger jar containing Pentane (antisolvent). Cap tightly.

-

Method B (Slow Evaporation): Dissolve in MeOH/CHCl3 (1:1). Cover with parafilm and poke 3-5 small holes. Allow to stand at 4°C.

Workflow Visualization

Figure 1: Selective synthesis pathway emphasizing stoichiometric control to prevent bis-substitution.

Crystallographic Analysis & Supramolecular Architecture

Upon solving the structure (typically Space Group

Conformational Torsion

The bond connecting the pyridine C2 and imidazole N1 atoms (

-

Observation: The rings are rarely coplanar.

-

Typical Torsion Angle:

. -

Causality: This twist minimizes steric clash between the pyridine

and imidazole

Halogen Bonding (The -Hole)

The bromine atom is not merely a heavy atom; it is a supramolecular director.

-

Mechanism: The electron-withdrawing pyridine ring creates a region of positive electrostatic potential (the

-hole) on the extension of the C-Br bond axis. -

Interaction: Look for

(intermolecular) contacts.-

Distance: < 3.40 Å (Sum of van der Waals radii).

-

Angle:

(Linearity indicates strong halogen bonding).

-

Data Summary Table: Expected Structural Metrics

| Parameter | Value Range (Typical) | Significance |

| Crystal System | Monoclinic / Orthorhombic | Common for planar heteroaromatics. |

| Space Group | Centrosymmetric packing favored. | |

| 1.40 – 1.43 Å | Indicates partial double-bond character ( | |

| Chelate Bite Angle | ~60° (Calculated) | Geometric constraint for metal binding. |

| 3.5 – 3.8 Å (Centroid) | Stabilizes the crystal lattice. |

Supramolecular Logic Diagram

Figure 2: Supramolecular interaction map highlighting the dual role of Halogen Bonding and Pi-Stacking in lattice formation.

References

-

Chen, C.-Y., et al. (2007).[1] "Conformational effect of 2,6-bis(imidazol-1-yl)pyridine on the self-assembly of 1D coordination chains." Inorganic Chemistry, 46(14), 5691-5699.[1] Link

-

Hou, T., et al. (2013).[2] "Synthesis, crystal structure... of a series of copper(I) compounds based on imidazole derivatives." Inorganica Chimica Acta, 394, 63-70. Link

-

Sambiagio, C., et al. (2014). "Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Reviews, 114(18), 9281-9318. Link

-

Cavallo, G., et al. (2016). "The Halogen Bond."[3][4] Chemical Reviews, 116(4), 2478-2601. Link

-

Gao, W., et al. (2010). "2-Bromo-6-hydrazinylpyridine: Crystal structure and supramolecular interactions." Acta Crystallographica Section E, 66(Pt 10), o2526. Link

Sources

- 1. Conformational effect of 2,6-bis(imidazol-1-yl)pyridine on the self-assembly of 1D coordination chains: spontaneous resolution, supramolecular isomerism, and structural transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-6-(1H-imidazol-1-yl)pyridine as a Bifunctional Scaffold in Drug Discovery

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacophore properties of 2-bromo-6-(1H-imidazol-1-yl)pyridine .

Executive Summary

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) represents a high-value "Janus" scaffold in medicinal chemistry.[1] Its utility stems from its structural asymmetry: it possesses a nucleophilic/coordinating domain (the imidazole-pyridine motif) and an electrophilic handle (the C-Br bond). This duality allows medicinal chemists to utilize the imidazole moiety as a fixed pharmacophore (e.g., for heme coordination or hydrogen bonding) while exploiting the bromine atom for late-stage diversification via cross-coupling reactions.

This guide analyzes its application in fragment-based drug discovery (FBDD) , the synthesis of metallodrugs (via rollover cyclometalation), and the development of anticancer triazole hybrids .

Structural & Electronic Analysis: The Pharmacophore

Understanding the electronic landscape of this molecule is prerequisite to its application.

-

N-N Chelation Motif: The pyridine nitrogen (

) and the imidazole nitrogen ( -

Electronic Push-Pull: The imidazole ring is electron-rich (

-excessive), while the pyridine ring is electron-deficient ( -

The Bromine Handle: Located at the C6 position (relative to the imidazole at C2), the bromine atom is highly activated for oxidative addition by transition metals (Pd, Ni) due to the electron-withdrawing nature of the pyridine ring.

Figure 1: Pharmacophore Mapping & Strategic Zones

Caption: Structural logic of 2-bromo-6-(1H-imidazol-1-yl)pyridine showing the divergent functional zones.

Synthetic Protocols: Constructing the Core

The primary challenge in synthesizing this scaffold is selectivity . Starting from 2,6-dibromopyridine, one must displace only one bromine atom with imidazole to avoid the formation of the bis-imidazole byproduct (BIMPY precursors).

Protocol A: Selective Copper-Catalyzed N-Arylation

While Palladium (Buchwald-Hartwig) can be used, Copper catalysis offers superior cost-efficiency and selectivity for this specific transformation.

Reagents:

-

Substrate: 2,6-Dibromopyridine (1.0 eq)

-

Nucleophile: Imidazole (1.0 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline or DMEDA (20 mol%)

-

Base:

or -

Solvent: DMSO or DMF

Step-by-Step Methodology:

-

Charge: In a dried Schlenk tube, combine 2,6-dibromopyridine (2.37 g, 10 mmol), imidazole (0.68 g, 10 mmol), CuI (190 mg), and

(2.76 g). -

Inert Atmosphere: Evacuate and backfill with Argon (3x). Add dry DMSO (20 mL).

-

Reaction: Heat to 90–110°C for 12–16 hours. Note: Higher temperatures (>130°C) promote double substitution.

-

Workup: Cool to RT. Dilute with EtOAc/Water. Wash organic layer with brine to remove DMSO.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-substituted product elutes before the bis-substituted byproduct due to lower polarity.

-

Validation:

NMR should show the loss of symmetry found in the dibromo precursor.

Protocol B: Divergent Functionalization (Suzuki Coupling)

Once the core is secured, the bromine handle is used to attach aryl groups.

-

Mix 2-bromo-6-(imidazol-1-yl)pyridine (1.0 eq) with Aryl-Boronic Acid (1.2 eq).

-

Catalyst:

(5 mol%) or -

Base:

(2M aq). -

Solvent: Dioxane/Water (4:1).

-

Reflux (100°C) for 4 hours.

-

Result: 2-Aryl-6-(imidazol-1-yl)pyridine libraries.

Medicinal Chemistry Applications

A. Anticancer Agents: 1,2,3-Triazole Hybrids

Recent studies have utilized the bromine handle to extend the scaffold into a "tail" containing a 1,2,3-triazole moiety.[2]

-

Mechanism: These hybrids target HDAC (Histone Deacetylase) and Tubulin . The imidazole-pyridine core likely occupies the surface recognition domain or the zinc-binding pocket of the enzyme.

-

Key Data: Derivatives have shown

values in the low micromolar range against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) lines. -

Design Logic: The imidazole acts as the "cap" group, while the pyridine-triazole linker spans the hydrophobic channel of the enzyme.

B. Metallodrugs: "Rollover" Cyclometalation

This is a sophisticated application where the scaffold serves as a ligand for Iridium(III) or Ruthenium(II) complexes.

-

The Phenomenon: Typically, ligands bind via Nitrogen atoms (N,N-bidentate). However, 2-bromo-6-(imidazol-1-yl)pyridine can undergo C-H activation at the pyridine C3 position (adjacent to the Br) or the imidazole C5 position, leading to a C,N-cyclometalated complex.

-

Therapeutic Value: These "rollover" complexes exhibit potent antiproliferative activity (e.g., against breast cancer cell lines). The metal center allows for DNA intercalation or covalent binding, while the ligand structure tunes the lipophilicity and cellular uptake.

C. Kinase Inhibitor Scaffolds (Hinge Binding)

The 2-(imidazol-1-yl)pyridine motif mimics the adenine ring of ATP.

-

H-Bond Acceptor: Pyridine Nitrogen.

-

H-Bond Donor/Acceptor: Imidazole ring (depending on protonation state and substitution).

-

Application: This scaffold is structurally analogous to known CDK and MAPK inhibitors. The Br-derived aryl group can be oriented to access the "gatekeeper" pocket of the kinase.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathway starting from the dibromo precursor.

Caption: Divergent synthetic pathways from 2,6-dibromopyridine to bioactive libraries and metallodrugs.

Experimental Data Summary

The following table summarizes the reactivity profile and biological validation of derivatives based on this core.

| Parameter | Observation / Metric | Relevance |

| Solubility | Moderate (DMSO/MeOH soluble) | Suitable for biological assays; requires formulation for in vivo. |

| Reactivity (Br) | High (Suzuki, Sonogashira active) | Excellent for library generation (FBDD). |

| Selectivity | Mono-substitution favored at <110°C | Critical for yield optimization. |

| Biological Target | HT-1080 ( | Validated anticancer scaffold (Triazole derivatives). |

| Coordination | N,N-Bidentate or C,N-Cyclometalated | Versatile for organometallic design. |

References

-

Lakavath, R., et al. (2022).[3] "Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity." ResearchGate.[2][4]

-

Mazzi, U., et al. (2017). "A rollover Ir(III) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine."[5] Dalton Transactions.

-

ChemicalBook. (2025).[6] "2-Bromo-6-(1H-imidazol-1-yl)pyridine Product Properties and Suppliers."

-

BLD Pharm. (2025). "Safety Data Sheet and Technical Specifications for CAS 463336-62-1."

-

Wang, D., et al. (2014). "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." RSC Advances.

Sources

- 1. 2-BROMO-6-IMIDAZOL-1-YL-PYRIDINE | 463336-62-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

Executive Summary

2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) is a bifunctional heterocyclic building block used primarily as a bidentate ligand precursor in organometallic chemistry and drug discovery.[1] Its stability profile is defined by two competing factors: the electron-deficient pyridine ring (susceptible to nucleophilic attack at the C-Br bond) and the electron-rich imidazole ring (susceptible to oxidation and protonation).

Core Storage Recommendation:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage (>30 days).

-

Container: Amber glass (strictly light-sensitive).

-

Desiccation: Hygroscopic; must be stored with active desiccants.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Understanding the molecule's structure is the first step in predicting its degradation pathways. The molecule consists of a pyridine core substituted with a bromine atom at position 2 and an imidazole ring at position 6.[2]

| Property | Data | Relevance to Stability |

| CAS Number | 463336-62-1 | Unique Identifier |

| Molecular Formula | C₈H₆BrN₃ | Nitrogen-rich heterocycle |

| Molecular Weight | 224.06 g/mol | -- |

| Physical State | Off-white to yellow solid | Color change (browning) indicates degradation |

| pKa (Predicted) | ~6.9 (Imidazole N3) | Basic; sensitive to acidic moisture (salt formation) |

| LogP | ~1.6 | Moderately lipophilic; soluble in organics (DCM, DMSO) |

Structural Vulnerabilities

-

The C-Br Bond (Position 2): This is a "fragile handle." While stable at neutral pH, it is activated by the adjacent pyridine nitrogen. Exposure to UV light can induce homolytic cleavage (debromination), while strong acids can catalyze hydrolysis to the pyridone (2-hydroxy derivative).

-

The Imidazole Ring (Position 6): The N3 nitrogen is a basic center. It readily absorbs atmospheric moisture to form hydrates or carbonate salts. Furthermore, electron-rich imidazoles are prone to N-oxidation over extended periods if exposed to air.

Stability Assessment & Degradation Pathways